molecular formula C12H19NO B12971627 (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one

(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one

Cat. No.: B12971627
M. Wt: 193.28 g/mol
InChI Key: ZHCQLCSRGQVWKQ-CMPLNLGQSA-N
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Description

(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one: shares structural similarities with other bicyclic compounds, such as tetrahydroquinolines and octahydroisoquinolines.

Uniqueness

The unique stereochemistry and functional groups of this compound distinguish it from other similar compounds

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

(7aS,11aR)-1,2,5,6,7,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-one

InChI

InChI=1S/C12H19NO/c14-11-6-8-12-7-2-1-4-10(12)5-3-9-13(11)12/h10H,1-9H2/t10-,12+/m0/s1

InChI Key

ZHCQLCSRGQVWKQ-CMPLNLGQSA-N

Isomeric SMILES

C1CC[C@]23CCC(=O)N2CCC[C@@H]3C1

Canonical SMILES

C1CCC23CCC(=O)N2CCCC3C1

Origin of Product

United States

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